molecular formula C22H27NO2 B5162261 (1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate

(1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate

Cat. No.: B5162261
M. Wt: 337.5 g/mol
InChI Key: STYAGPHRIVPVTJ-UHFFFAOYSA-N
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Description

(1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate typically involves the reaction of 1,2,5-trimethylpiperidine with 2,2-diphenylacetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The specific details of the reaction conditions can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,2,5-Trimethylpiperidin-4-yl) 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the combination of the piperidine ring with the diphenylacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-15-23(3)17(2)14-20(16)25-22(24)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17,20-21H,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYAGPHRIVPVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322874
Record name (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

190911-08-1
Record name (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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